Baimaside Baimaside Quercetin 3-O-beta-D-glucosyl-(1->2)-beta-D-glucoside is a quercetin O-glucoside that is quercetin attached to a beta-D-sophorosyl residue at position 3 via a glycosidic linkage. It has a role as an antioxidant and a plant metabolite. It is a tetrahydroxyflavone and a sophoroside. It is a conjugate acid of a quercetin 3-O-beta-D-glucosyl-(1->2)-beta-D-glucoside(1-).
Quosp is a natural product found in Oldenlandia herbacea var. herbacea, Equisetum arvense, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 18609-17-1
VCID: VC21341254
InChI: InChI=1S/C27H30O17/c28-6-14-17(34)20(37)22(39)26(41-14)44-25-21(38)18(35)15(7-29)42-27(25)43-24-19(36)16-12(33)4-9(30)5-13(16)40-23(24)8-1-2-10(31)11(32)3-8/h1-5,14-15,17-18,20-22,25-35,37-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1
SMILES:
Molecular Formula: C27H30O17
Molecular Weight: 626.5 g/mol

Baimaside

CAS No.: 18609-17-1

Cat. No.: VC21341254

Molecular Formula: C27H30O17

Molecular Weight: 626.5 g/mol

* For research use only. Not for human or veterinary use.

Baimaside - 18609-17-1

CAS No. 18609-17-1
Molecular Formula C27H30O17
Molecular Weight 626.5 g/mol
IUPAC Name 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Standard InChI InChI=1S/C27H30O17/c28-6-14-17(34)20(37)22(39)26(41-14)44-25-21(38)18(35)15(7-29)42-27(25)43-24-19(36)16-12(33)4-9(30)5-13(16)40-23(24)8-1-2-10(31)11(32)3-8/h1-5,14-15,17-18,20-22,25-35,37-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1
Standard InChI Key RDUAJIJVNHKTQC-UJECXLDQSA-N
Isomeric SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Chemical Properties of Baimaside

Physical and Chemical Characteristics

Baimaside appears as a pale yellow to white crystalline powder under standard conditions . It possesses specific physicochemical properties that are crucial for its identification, handling, and application in research settings. With a molecular formula of C₂₇H₃₀O₁₇ and a molecular weight of 626.52 g/mol, its structure incorporates a quercetin backbone with a sophorose disaccharide attached at the 3-position . The sophorose unit consists of two β-D-glucose molecules connected by a β-(1→2) glycosidic bond, which contributes to the compound's water solubility profile.

The canonical SMILES notation for Baimaside is O=C1C(OC@H[C@@H]2OC@([H])O[C@@H]3CO)=C(C4=CC(O)=C(O)C=C4)OC5=CC(O)=CC(O)=C15, representing its complex chemical structure with multiple stereogenic centers .

Physicochemical Properties Table

PropertyValueSource
CAS Number18609-17-1
Molecular FormulaC₂₇H₃₀O₁₇
Molecular Weight626.52 g/mol
Physical AppearancePale yellow to white crystalline powder
Melting Point198-200°C
Boiling Point1037.2±65.0°C (Predicted)
Density1.89±0.1 g/cm³ (Predicted)
Specific Rotation(c, 1.77 in EtOH)-31; (c, 2.24 in Py)-136.7
SolubilitySoluble in methanol, ethanol, DMSO, DMF

Solubility Profile

Baimaside demonstrates specific solubility characteristics that are important for laboratory applications and pharmaceutical formulations. The compound shows varied solubility in different solvents and buffer systems :

Solvent/SystemSolubility
DMF3 mg/mL
DMF:PBS (pH 7.2) (1:4)0.2 mg/mL
DMSO10 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL

This solubility profile is particularly relevant for researchers designing experiments involving Baimaside, as it provides guidance on appropriate solvent selection for various applications.

Natural Sources and Occurrence

Plant Sources

Baimaside has been primarily isolated from the flowers of Apocynum venetum, commonly known as Venetian dogbane or Luobuma . This plant has historical significance in traditional Chinese medicine for its potential cardiovascular benefits and anxiolytic properties. The compound's presence in A. venetum was confirmed through studies on chemical constituents from the plant's flowers, as reported by Chen et al. (2005) .

Recent research has identified Baimaside in other plant sources as well. It has been detected in oil palm (Elaeis guineensis) exocarp at different developmental stages through metabolomic analyses . Additionally, it has been purified from Poacynum hendersonii leaves alongside isoquercitrin using macroporous resins followed by Sephadex LH-20 column chromatography .

Biosynthetic Pathway Associations

Studies on oil palm exocarp have revealed interesting correlations between Baimaside and specific enzyme genes involved in flavonoid biosynthesis . The enzyme gene DFR (Dihydroflavonol 4-reductase) shows positive correlation with Baimaside, suggesting its role in promoting Baimaside synthesis. Conversely, several genes including CYP73A, UGT73C6, FG2-1, FG2-2, and CYP75A demonstrate negative correlations with Baimaside, suggesting they may suppress its synthesis .

These findings provide valuable insights into the biosynthetic pathways involved in Baimaside production and may inform future metabolic engineering efforts to enhance its yield in plants.

Biological Activities

Antioxidant Properties

The most well-documented biological activity of Baimaside is its ability to scavenge superoxide anions, as referenced in studies by Cano et al. (2002) . As a quercetin glycoside, Baimaside shares the antioxidant mechanisms common to flavonoids, which typically involve hydrogen atom donation from hydroxyl groups to neutralize free radicals, chelation of metal ions that can generate reactive oxygen species, and inhibition of enzymes involved in free radical production.

The specific structural features of Baimaside, including the sophorose moiety at the 3-position of the quercetin backbone, may influence its antioxidant activity profile compared to other quercetin derivatives. The presence of multiple hydroxyl groups on both the quercetin backbone and the sugar moieties contributes to the compound's ability to neutralize free radicals and reactive oxygen species.

Concentration1 mg5 mg10 mg
1 mM1.5961 mL7.9806 mL15.9612 mL
5 mM0.3192 mL1.5961 mL3.1922 mL
10 mM0.1596 mL0.7981 mL1.5961 mL

Stability Information

To ensure maximum stability of Baimaside solutions in laboratory settings :

  • Stock solutions stored at -80°C should be used within 6 months

  • Stock solutions stored at -20°C should be used within 1 month

  • To increase solubility, heating the tube to 37°C followed by oscillation in an ultrasonic bath is recommended

  • To avoid degradation from repeated freezing and thawing, store prepared solutions in separate single-use packages

These recommendations help preserve the compound's chemical integrity and biological activity for research applications.

Current Research and Applications

Metabolomic Studies

Recent research has employed metabolomic approaches to investigate Baimaside in plant systems. A notable study analyzed the metabolomes and transcriptomes of oil palm exocarp at different developmental stages using LC-MS/MS and RNA-Seq techniques . This research revealed correlations between Baimaside and specific enzyme genes involved in flavonoid biosynthesis, providing insights into the regulation of Baimaside production in plants.

Similar approaches have been used in studies of Rhododendron species, where integrated analyses of metabolome and RNA-seq data have been employed to understand the biochemical basis for flower color modification . Such research contributes to our understanding of flavonoid metabolism, including compounds like Baimaside, and their roles in plant development and physiology.

Analytical Methods

Advanced analytical techniques have been employed for the identification and quantification of Baimaside in plant extracts. These include:

  • Liquid chromatography-mass spectrometry (LC-MS/MS) for metabolomic profiling

  • UPLC-ESI-Q-TOF-MS/MS technology for identification of chemical constituents in medicinal plants

  • Comparison of mass spectrometric data with databases such as mzCloud, mzVault, Masslist, KEGG, HMDB, and LIPID MAPS for compound annotation

These analytical approaches have facilitated the accurate identification and quantification of Baimaside in complex plant matrices, supporting research on its distribution, biosynthesis, and potential applications.

Purification Methods

For the isolation and purification of Baimaside from plant materials, several techniques have been employed. These include the use of macroporous resins followed by Sephadex LH-20 column chromatography, as mentioned in the context of purifying Baimaside from Poacynum hendersonii leaves . Such purification methods are essential for obtaining high-purity Baimaside for research and potential pharmaceutical applications.

Future Research Directions

Pharmacological Investigation

Future research on Baimaside would benefit from comprehensive pharmacological studies to elucidate its mechanism of action, particularly regarding its antioxidant properties and potential therapeutic applications. Detailed investigations of its pharmacokinetics, bioavailability, and potential drug interactions would be valuable if pharmaceutical applications are pursued.

Metabolic Engineering

The identified correlations between Baimaside and specific enzyme genes open avenues for metabolic engineering approaches to enhance Baimaside production in plants. Genetic modification of key enzymes in the flavonoid biosynthetic pathway could potentially increase yields of Baimaside for research and commercial applications.

Structure-Activity Relationship Studies

Comparative studies of Baimaside with other quercetin glycosides could provide insights into the structure-activity relationships of these compounds, particularly how the sophorose moiety at the 3-position affects biological activity compared to other sugar attachments.

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